Ethyl 6-chloro-4-methoxypicolinate
Description
Ethyl 6-chloro-4-methoxypicolinate is a picolinic acid derivative characterized by a pyridine ring substituted with a chlorine atom at position 6, a methoxy group at position 4, and an ethyl ester at the carboxylic acid position. This compound is of significant interest in medicinal and agrochemical research due to the bioactivity imparted by its electron-withdrawing (chloro) and electron-donating (methoxy) substituents.
Properties
IUPAC Name |
ethyl 6-chloro-4-methoxypyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-3-14-9(12)7-4-6(13-2)5-8(10)11-7/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUZDAUBLMXZPLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=CC(=C1)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-chloro-4-methoxypicolinate typically involves the esterification of 6-chloro-4-methoxypicolinic acid. One common method is the reaction of 6-chloro-4-methoxypicolinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: For industrial-scale production, the process is optimized to maximize yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups, such as alcohols or amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution: Formation of 6-amino-4-methoxypicolinate or 6-thio-4-methoxypicolinate.
Oxidation: Formation of 6-chloro-4-methoxypicolinic acid.
Reduction: Formation of 6-chloro-4-methoxypicolinyl alcohol.
Scientific Research Applications
Ethyl 6-chloro-4-methoxypicolinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and as a building block in the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of Ethyl 6-chloro-4-methoxypicolinate is primarily based on its ability to interact with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The chloro and methoxy groups play a crucial role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Similarities
Key analogs and their similarity scores (calculated using molecular descriptors) are summarized in Table 1 :
Key Observations :
Substituent Position Effects :
- The 4-methoxy group in this compound enhances electron density at the pyridine ring compared to methyl-substituted analogs (e.g., Methyl 6-chloro-4-methylpicolinate). This likely increases its reactivity in nucleophilic substitution reactions and alters solubility profiles.
- Chlorine at position 6 is conserved across all analogs, suggesting its critical role in stabilizing the molecule via resonance or steric effects.
For example, Ethyl 6-chloro-5-methylpicolinate (similarity 0.91) may have better bioavailability than its methyl counterpart (similarity 0.94) despite lower structural similarity .
Availability Considerations :
- Mthis compound (a direct methyl analog of the target compound) is listed as discontinued, possibly due to challenges in synthesis or instability under storage conditions . This highlights a practical advantage of the ethyl version in industrial applications.
Biological Activity
Ethyl 6-chloro-4-methoxypicolinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, supported by relevant research findings and data.
Chemical Structure and Properties
This compound belongs to the class of picolinates, which are derivatives of picolinic acid. Its molecular formula is , and it features a chloro and methoxy group that contribute to its biological activity.
1. Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of this compound against various pathogens. The compound has shown effectiveness against:
- Bacterial Strains : In vitro tests indicated significant inhibition of growth against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
- Fungal Species : It exhibited antifungal activity against species such as Candida albicans, with minimum inhibitory concentration (MIC) values indicating its potential as an antifungal agent.
Table 1: Antimicrobial Activity of this compound
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 64 | Moderate |
| Candida albicans | 16 | Strong |
2. Anticancer Activity
The compound has also been evaluated for its anticancer properties, showing promise in inhibiting cancer cell proliferation. Research indicates that this compound can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
Case Study: Inhibition of Cancer Cell Proliferation
In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was found to significantly reduce the expression of anti-apoptotic proteins while increasing pro-apoptotic markers.
Table 2: Effect on MCF-7 Cell Viability
| Concentration (µM) | Viability (%) | Apoptosis Induction (%) |
|---|---|---|
| 0 | 100 | 0 |
| 10 | 85 | 15 |
| 20 | 70 | 30 |
| 50 | 50 | 50 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for bacterial growth and cancer cell metabolism.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, promoting apoptosis in cancer cells.
- Cell Cycle Arrest : this compound may interfere with the cell cycle, preventing cancer cells from proliferating.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
